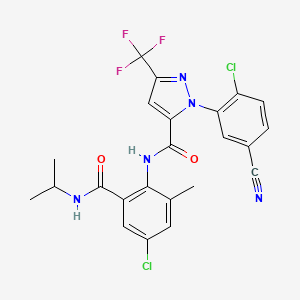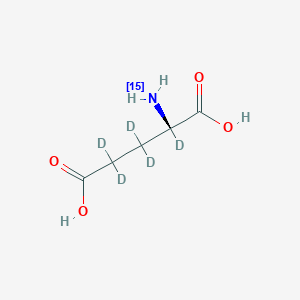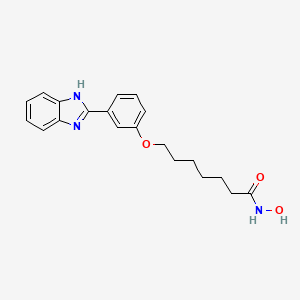
Macrophin-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Macrophin-d6 is an isotope-labeled analog of macrophin, a compound isolated from the endophytic fungus Phoma macrostoma . Macrophin is known for its cytotoxic potential and has shown significant activity against various cancer cell lines . The isotope labeling in this compound allows for more precise tracking and analysis in scientific research.
Métodos De Preparación
Macrophin is typically isolated from the endophytic fungus Phoma macrostoma, which inhabits the inner tissue of the medicinal plant Glycyrrhiza glabra Linn . The isolation process involves extracting the metabolites from the fungus and then purifying them using various chromatographic techniques . The isotope-labeled analog, macrophin-d6, is synthesized by incorporating deuterium atoms into the macrophin molecule . This process involves specific synthetic routes and reaction conditions to ensure the incorporation of deuterium without altering the biological activity of the compound.
Análisis De Reacciones Químicas
Macrophin-d6, like its parent compound macrophin, undergoes various chemical reactions. These include:
Oxidation: Macrophin can be oxidized to form different derivatives, which may have varying biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acylating agents like acetic anhydride . The major products formed from these reactions are various analogs of macrophin, each with unique biological activities .
Aplicaciones Científicas De Investigación
Macrophin-d6 has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of macrophin-d6 involves its interaction with cellular targets, leading to cytotoxic effects. Macrophin has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cellular processes . The molecular targets and pathways involved include the inhibition of mitogen-induced proliferation of mouse spleen lymphocytes .
Comparación Con Compuestos Similares
Macrophin-d6 can be compared with other cytotoxic compounds isolated from Phoma species, such as:
Rosellisin: Another metabolite from Phoma macrostoma with cytotoxic properties.
Cytochalasins: A group of compounds known for their cytotoxic and antitumor activities.
Phomenon: A bioactive compound with antimicrobial and anticancer properties.
This compound is unique due to its isotope labeling, which allows for more precise tracking and analysis in research applications .
Propiedades
Fórmula molecular |
C17H20O8 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
[5-(hydroxymethyl)-4-methoxy-6-[(E)-3-methoxy-3-oxoprop-1-enyl]-2-oxopyran-3-yl]methyl 4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enoate |
InChI |
InChI=1S/C17H20O8/c1-10(2)7-15(20)24-9-12-16(23-4)11(8-18)13(25-17(12)21)5-6-14(19)22-3/h5-7,18H,8-9H2,1-4H3/b6-5+/i1D3,2D3 |
Clave InChI |
YVTIJGPTRUSDKT-MPLSCHIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=CC(=O)OCC1=C(C(=C(OC1=O)/C=C/C(=O)OC)CO)OC)C([2H])([2H])[2H] |
SMILES canónico |
CC(=CC(=O)OCC1=C(C(=C(OC1=O)C=CC(=O)OC)CO)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)


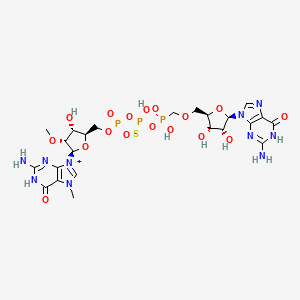

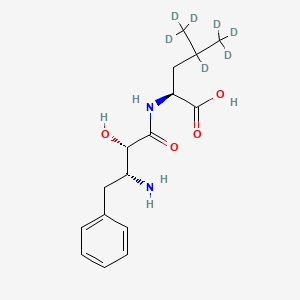
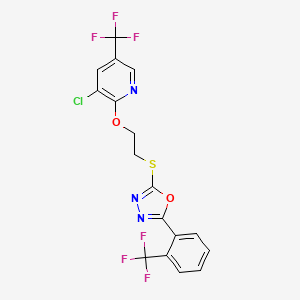
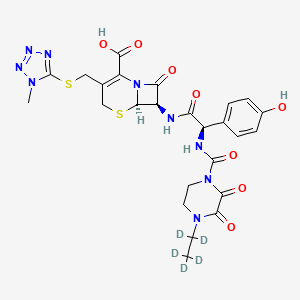
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)
